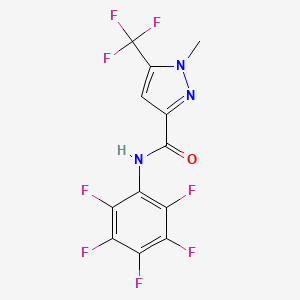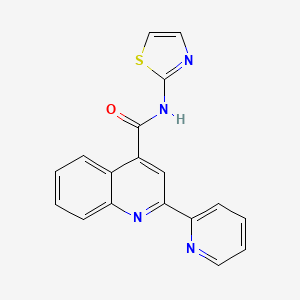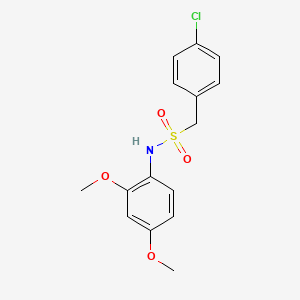
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
概要
説明
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of fluorine atoms. One common method involves the reaction of a suitable hydrazine derivative with a fluorinated diketone under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
科学的研究の応用
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-METHYL-N-(2,3,4,5,6-PENTAFLUOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other fluorinated pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of both trifluoromethyl and pentafluorophenyl groups. This unique structure imparts distinct chemical and physical properties, such as high stability and resistance to metabolic degradation, making it valuable in various research and industrial applications.
特性
IUPAC Name |
1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F8N3O/c1-23-4(12(18,19)20)2-3(22-23)11(24)21-10-8(16)6(14)5(13)7(15)9(10)17/h2H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDIBBDISFILIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F8N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4794034.png)
![(2,6-DIMETHYLMORPHOLINO)[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE](/img/structure/B4794042.png)
![N-[(Z)-3-(butylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]naphthalene-1-carboxamide](/img/structure/B4794048.png)
![3-[3-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid](/img/structure/B4794054.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]furan-2-carboxamide](/img/structure/B4794067.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)
![(5Z)-5-[(Furan-2-YL)methylidene]-2-imino-3-(5-methyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one](/img/structure/B4794084.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4794106.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4794123.png)
![4-tert-butyl-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B4794131.png)
